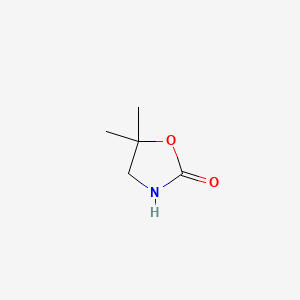
2,6-Dimethoxypyridine-3,5-diamine hydrochloride
説明
2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a chemical compound with the molecular formula C7H11N3O2 . 2HCl . It is available in a neat product format . This compound is used as a reactant in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride is C7H12ClN3O2 . The average mass is 205.642 Da and the monoisotopic mass is 205.061798 Da .Physical And Chemical Properties Analysis
The molecular formula of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride is C7H12ClN3O2 . The average mass is 205.642 Da and the monoisotopic mass is 205.061798 Da .科学的研究の応用
Chemical Synthesis and Derivatives
Synthesis of Complex Compounds : 2,6-Dimethoxypyridine is used in synthesizing complex compounds like 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl through a series of reactions involving bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).
Nitration of Pyridines : This chemical is instrumental in understanding the nitration mechanisms of pyridines, which is a critical reaction in the synthesis of various heteroaromatic compounds (C. D. Johnson, A. Katritzky, M. Viney, 1967).
Polymer Science
Polyimide Synthesis : It is used in the synthesis of novel fluorinated polyimides, demonstrating significant applications in the production of polymers with specific properties like solubility in organic solvents and high thermal stability (M. Madhra, A. Salunke, Susanta Banerjee, S. Prabha, 2002).
Development of Soluble Polyimides : Derivatives of 2,6-Dimethoxypyridine are crucial in the development of soluble, high thermal, and hydrophobic polyimides, showcasing the versatility of this chemical in advanced material science (Xiaohua Huang, Beicai Chen, Chan-juan Liu, Huanfu Zhou, Chun Wei, 2018).
Photochemistry
- Photochemical Reactions : This compound is studied in the context of photochemical dimerization of aminopyridines, revealing its role in forming complex molecular structures under UV irradiation (E. Taylor, R. O. Kan, 1963).
Toxicology and Biochemistry
- Binding to Hemoglobin : Studies on aromatic diamino compounds, including those similar to 2,6-Dimethoxypyridine, have shown their potential interaction with hemoglobin, indicating its relevance in toxicological and biochemical research (G. Sabbioni, D. Schütze, 1998).
特性
IUPAC Name |
2,6-dimethoxypyridine-3,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;/h3H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJQAGUUGLICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyridine-3,5-diamine hydrochloride | |
CAS RN |
56216-28-5 | |
| Record name | 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-diamino-2,6-dimethoxypyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)



![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)



